molecular formula C10H16N2O B2749103 (1-Cyclohexylpyrazol-3-yl)methanol CAS No. 1339332-70-5

(1-Cyclohexylpyrazol-3-yl)methanol

Cat. No.: B2749103
CAS No.: 1339332-70-5
M. Wt: 180.251
InChI Key: KQMWPDYCGJIGJZ-UHFFFAOYSA-N
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Description

(1-Cyclohexylpyrazol-3-yl)methanol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a cyclohexyl group attached to the pyrazole ring, which is further substituted with a methanol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexylpyrazol-3-yl)methanol typically involves the reaction of cyclohexylhydrazine with an appropriate β-ketoester or β-diketone under acidic or basic conditions to form the pyrazole ring. The resulting pyrazole derivative is then subjected to reduction reactions to introduce the methanol group at the 3-position. Common reagents used in these reactions include hydrazine derivatives, β-ketoesters, and reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexylpyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as ethanol or methanol, and appropriate catalysts .

Major Products Formed

Major products formed from these reactions include cyclohexylpyrazole derivatives, aldehydes, carboxylic acids, and substituted pyrazoles, depending on the specific reaction and conditions employed .

Scientific Research Applications

(1-Cyclohexylpyrazol-3-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Cyclohexylpyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Cyclohexylpyrazol-3-yl)methanol include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the cyclohexyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1-cyclohexylpyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-8-9-6-7-12(11-9)10-4-2-1-3-5-10/h6-7,10,13H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMWPDYCGJIGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339332-70-5
Record name (1-cyclohexyl-1H-pyrazol-3-yl)methanol
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